((3R,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine
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Overview
Description
1-[(3R,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]methanamine is a complex organic compound characterized by its unique hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3R,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]methanamine typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-[(3R,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
1-[(3R,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3R,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]methanamine involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-[(3R,8aS)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]methanamine
- (3R,8aR)-Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile
Uniqueness
1-[(3R,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]methanamine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H16N2O |
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Molecular Weight |
156.23 g/mol |
IUPAC Name |
[(3R,8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]methanamine |
InChI |
InChI=1S/C8H16N2O/c9-4-8-5-10-3-1-2-7(10)6-11-8/h7-8H,1-6,9H2/t7-,8-/m1/s1 |
InChI Key |
JIAZNRIERWGWTE-HTQZYQBOSA-N |
Isomeric SMILES |
C1C[C@@H]2CO[C@@H](CN2C1)CN |
Canonical SMILES |
C1CC2COC(CN2C1)CN |
Origin of Product |
United States |
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